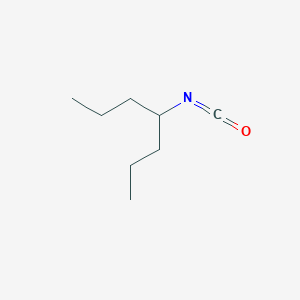

4-Isocyanatoheptane

Description

4-Isocyanatoheptane (C7H13NO) is an aliphatic isocyanate characterized by a seven-carbon chain with an isocyanate (-NCO) functional group at the fourth position. While direct literature on this compound is sparse, its properties and reactivity can be inferred from structurally analogous isocyanates, such as hexamethylene diisocyanate (HDI) and aryl isocyanates like 4-chlorophenyl isocyanate. Isocyanates are widely used in polyurethane production, coatings, and adhesives due to their high reactivity with hydroxyl groups. However, their handling requires stringent safety protocols due to acute toxicity and sensitization risks .

Properties

CAS No. |

134784-57-9 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-isocyanatoheptane |

InChI |

InChI=1S/C8H15NO/c1-3-5-8(6-4-2)9-7-10/h8H,3-6H2,1-2H3 |

InChI Key |

MXACCRVHOAJKBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Isocyanatoheptane and Analogues

*Predicted data for this compound based on aliphatic isocyanate trends.

Key Observations :

- Chain Length and Reactivity : Aliphatic isocyanates like this compound and HDI exhibit faster reaction kinetics with polyols compared to aromatic derivatives (e.g., 4-chlorophenyl isocyanate) due to higher electron density at the -NCO group .

- Physical State : Longer aliphatic chains (e.g., heptane vs. hexane in HDI) increase hydrophobicity but may reduce volatility.

- Hazards : All isocyanates pose respiratory and dermal risks, but HDI’s volatility increases inhalation hazards, while solid aryl derivatives (e.g., 4-iodophenyl isothiocyanate) present higher risks during handling .

Key Findings :

- Hydrolysis Sensitivity : Aliphatic isocyanates like this compound hydrolyze faster than aromatic counterparts, necessitating anhydrous storage conditions .

- Polymer Performance: HDI’s bifunctional -NCO groups enable cross-linking in high-durability coatings, while mono-isocyanates like this compound are used in linear polymer chains for flexible elastomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.